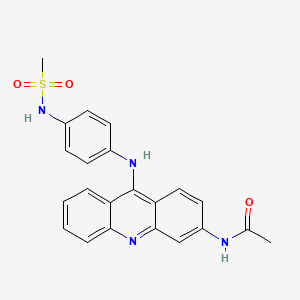
Methanesulfonanilide, 4'-(3-acetamido-9-acridinylamino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanesulfonanilide, 4’-(3-acetamido-9-acridinylamino)- is a complex organic compound with a molecular formula of C20H17N3O2S This compound is known for its unique structure, which includes an acridine moiety linked to a methanesulfonanilide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonanilide, 4’-(3-acetamido-9-acridinylamino)- typically involves multiple steps. One common method starts with the preparation of the acridine derivative, which is then reacted with methanesulfonanilide under specific conditions to form the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of Methanesulfonanilide, 4’-(3-acetamido-9-acridinylamino)- may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, including crystallization and chromatography, are employed to isolate the final product.
化学反応の分析
Types of Reactions
Methanesulfonanilide, 4’-(3-acetamido-9-acridinylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
科学的研究の応用
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: Explored for its potential as an anticancer agent due to its ability to intercalate into DNA and inhibit nucleic acid synthesis.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of Methanesulfonanilide, 4’-(3-acetamido-9-acridinylamino)- involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, inhibiting processes such as replication and transcription. The compound targets specific DNA sequences and forms stable complexes, leading to the inhibition of nucleic acid polymerizing enzymes. This mechanism is particularly relevant in its potential use as an anticancer agent.
類似化合物との比較
Methanesulfonanilide, 4’-(3-acetamido-9-acridinylamino)- can be compared with other similar compounds, such as:
4’-(9-Acridinylamino)methanesulfonanilide: Similar structure but different functional groups, leading to variations in reactivity and applications.
4’-(3-Methyl-9-acridinylamino)methanesulfonanilide:
These comparisons highlight the uniqueness of Methanesulfonanilide, 4’-(3-acetamido-9-acridinylamino)- in terms of its specific functional groups and their impact on its chemical behavior and applications.
特性
CAS番号 |
53222-14-3 |
|---|---|
分子式 |
C22H20N4O3S |
分子量 |
420.5 g/mol |
IUPAC名 |
N-[9-[4-(methanesulfonamido)anilino]acridin-3-yl]acetamide |
InChI |
InChI=1S/C22H20N4O3S/c1-14(27)23-17-11-12-19-21(13-17)25-20-6-4-3-5-18(20)22(19)24-15-7-9-16(10-8-15)26-30(2,28)29/h3-13,26H,1-2H3,(H,23,27)(H,24,25) |
InChIキー |
VGOQIGILSSXAAA-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC2=NC3=CC=CC=C3C(=C2C=C1)NC4=CC=C(C=C4)NS(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



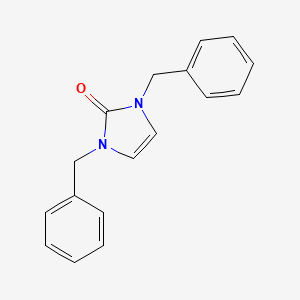
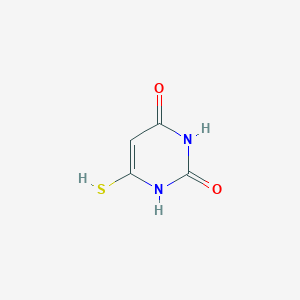
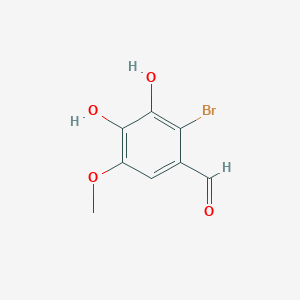



![1,4-Diphenyl-2,3-dioxabicyclo[2.2.1]heptane](/img/structure/B13937495.png)
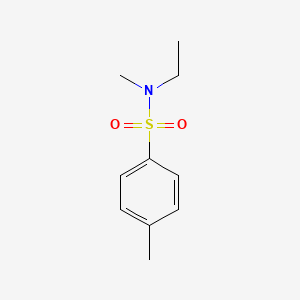
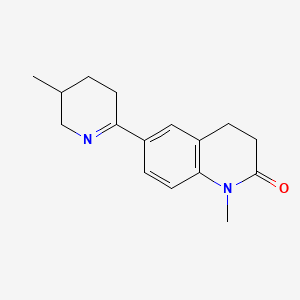
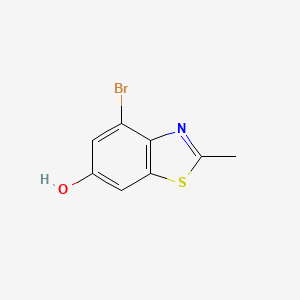
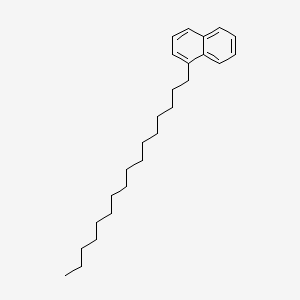
![2-Pyridin-2-yl-benzo[d][1,3]oxazin-4-one](/img/structure/B13937521.png)
![4-[(2H-1,3-Benzodioxol-5-yl)methyl]-3-[hydroxy(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one](/img/structure/B13937524.png)
